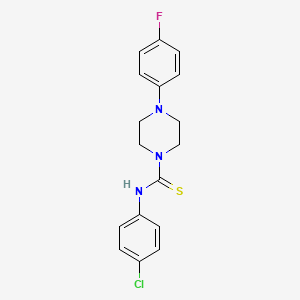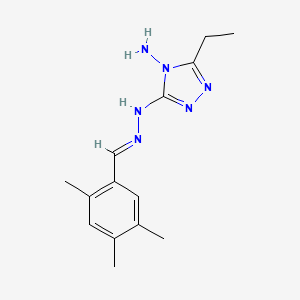![molecular formula C17H15N3O3S B5786022 N-[4-(cyanomethyl)phenyl]-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5786022.png)
N-[4-(cyanomethyl)phenyl]-2-[(4-nitrobenzyl)thio]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(cyanomethyl)phenyl]-2-[(4-nitrobenzyl)thio]acetamide, commonly known as CPT or compound 25, is a synthetic compound that has been studied for its potential use in scientific research. CPT is a thioacetamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
Wirkmechanismus
The mechanism of action of CPT is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes and receptors in the body. Specifically, CPT has been shown to inhibit the activity of protein tyrosine phosphatases, which play a key role in cell signaling pathways.
Biochemical and Physiological Effects:
CPT has been shown to have a variety of biochemical and physiological effects, including anti-tumor activity, anti-inflammatory activity, and effects on neurotransmitter signaling. In cancer cells, CPT has been shown to induce apoptosis, or programmed cell death, while in immune cells, it has been shown to inhibit the production of certain cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CPT in scientific research is its specificity – it has been shown to have a high degree of selectivity for certain enzymes and receptors, making it a valuable tool for studying specific pathways and mechanisms. However, one limitation of using CPT is its potential toxicity – it has been shown to have cytotoxic effects on some cells at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on CPT. One area of interest is the development of new derivatives of CPT with improved selectivity and potency. Additionally, further research is needed to fully understand the mechanism of action of CPT and its potential use in treating various diseases and conditions. Finally, more studies are needed to assess the safety and toxicity of CPT in vivo, as well as its potential interactions with other drugs and compounds.
Synthesemethoden
CPT can be synthesized using a multi-step process that involves the reaction of 4-(cyanomethyl)benzaldehyde with 4-nitrobenzyl mercaptan, followed by the addition of acetic anhydride and sodium acetate. The resulting compound is then purified using column chromatography to obtain pure CPT.
Wissenschaftliche Forschungsanwendungen
CPT has been studied for its potential use in a variety of scientific research applications, including cancer research, neuroscience, and immunology. In cancer research, CPT has been shown to have anti-tumor properties, inhibiting the growth of cancer cells in vitro and in vivo. In neuroscience, CPT has been used to study the mechanism of action of certain neurotransmitters, while in immunology, it has been used to study the role of cytokines in the immune system.
Eigenschaften
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-2-[(4-nitrophenyl)methylsulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c18-10-9-13-1-5-15(6-2-13)19-17(21)12-24-11-14-3-7-16(8-4-14)20(22)23/h1-8H,9,11-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXKVXJKIGEFSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)NC(=O)CSCC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(cyanomethyl)phenyl]-2-[(4-nitrobenzyl)sulfanyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3,4-dichlorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5785962.png)
![N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B5785963.png)
![N-[2-(acetylamino)phenyl]-2,2-dichloroacetamide](/img/structure/B5785971.png)



![9-hydroxy-N'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylene]-9H-fluorene-9-carbohydrazide](/img/structure/B5785993.png)
![N-{[(2-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5785999.png)


![4-iodo-1-[2-oxo-2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole](/img/structure/B5786041.png)
